1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimidopurinedione class, characterized by a fused pyrimidine-purine scaffold with substitutions at N1, N3, and N9 positions. Its structure includes:
- N1: Methyl group, enhancing metabolic stability by reducing oxidative deamination .
- N9: 2-Phenylethyl substituent, contributing to lipophilicity and receptor affinity through aromatic interactions .
Pyrimidopurinediones are studied for diverse biological activities, including anti-inflammatory, neuroprotective, and enzyme inhibitory effects . The target compound’s substitutions optimize a balance between solubility and target engagement, distinguishing it from analogs.
Properties
IUPAC Name |
1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-26-21-20(22(31)30(24(26)32)18-17-27-12-6-3-7-13-27)29-15-8-14-28(23(29)25-21)16-11-19-9-4-2-5-10-19/h2,4-5,9-10H,3,6-8,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIKGWNPZVNNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.5 g/mol. Its structural complexity includes multiple functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 922454-49-7 |
Research into the biological activity of this compound suggests several potential mechanisms:
- Antitumor Activity : Preliminary studies indicate that derivatives of pyrimidine compounds often exhibit antitumor properties. The structural similarity to known antitumor agents suggests that this compound may inhibit cell proliferation in cancer cell lines.
- Neuropharmacological Effects : The presence of piperidine and phenethyl moieties hints at possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could implicate the compound in modulating mood or cognitive functions.
- Antimicrobial Potential : Some studies have explored the antimicrobial properties of related compounds, suggesting that this molecule may also exhibit activity against various pathogens.
Case Studies and Research Findings
- Antitumor Studies :
- Neuropharmacology :
- Antimicrobial Activity :
Pharmacological Profile
The pharmacological profile of 1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione remains largely unexplored in clinical settings. However, its structural analogs have been documented for various activities:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Chloroethyl pyrimidine nucleosides | Inhibition of cell proliferation |
| Neuropharmacology | Piperidine derivatives | Modulation of serotonin receptors |
| Antimicrobial | Ferrocene-pyrimidine conjugates | Activity against malaria parasites |
Comparison with Similar Compounds
Key Observations :
Insights :
- The target compound’s 2-phenylethyl group may favor interactions with hydrophobic enzyme pockets, while the piperidine moiety could modulate receptor selectivity .
- Halogenated analogs () exhibit superior enzyme inhibition but carry higher toxicity risks, as seen in ulceration and ocular toxicity studies .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
